nAChR agonist 2

Description

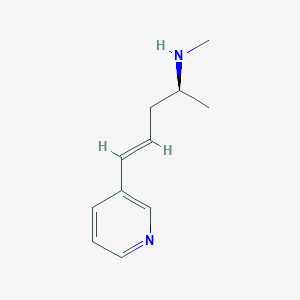

Structure

3D Structure

Properties

IUPAC Name |

(E,2S)-N-methyl-5-pyridin-3-ylpent-4-en-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-10(12-2)5-3-6-11-7-4-8-13-9-11/h3-4,6-10,12H,5H2,1-2H3/b6-3+/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVJOUFGBRDCNE-YVGDHZEHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC1=CN=CC=C1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C/C=C/C1=CN=CC=C1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Varenicline, a Nicotinic Acetylcholine Receptor (nAChR) Agonist

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the mechanism of action for Varenicline, a high-affinity partial agonist for α4β2 nicotinic acetylcholine receptors (nAChRs) and a full agonist for α7 nAChRs.[1][2][3] Varenicline is a first-line therapeutic used in smoking cessation.[4][5] Its efficacy is attributed to its dual action: alleviating withdrawal and craving symptoms by partially stimulating α4β2 receptors, while simultaneously blocking nicotine from binding and exerting its full rewarding effects.

Data Presentation: Pharmacological Profile of Varenicline

The following tables summarize the quantitative data on Varenicline's binding affinity and functional potency at various nAChR subtypes.

Table 1: Varenicline Binding Affinities (Kᵢ) for nAChR Subtypes

| nAChR Subtype | Species/System | Radioligand | Kᵢ (nM) | Reference(s) |

| α4β2 | Human | [³H]Epibatidine | 0.06 - 0.4 | |

| Rat | [¹²⁵I]Epibatidine | 0.14 | ||

| α7 | Human | [¹²⁵I]α-Bungarotoxin | 125 - 322 | |

| α3β4 | Human | [³H]Epibatidine | >500-fold lower affinity than α4β2 | |

| α6β2 * | Rat | [¹²⁵I]α-CtxMII | 0.12 | |

| Monkey | [¹²⁵I]α-CtxMII | 0.13 | ||

| α1βγδ (muscle) | Torpedo | [¹²⁵I]α-Bungarotoxin | >8,000 |

Note: The asterisk () indicates the potential presence of other nicotinic subunits in the receptor complex.*

Table 2: Varenicline Functional Potency (EC₅₀) and Efficacy at nAChR Subtypes

| nAChR Subtype | Species/System | Assay | EC₅₀ (µM) | Efficacy (% of ACh/Nicotine) | Reference(s) |

| α4β2 | Rat (expressed in oocytes) | Two-Electrode Voltage Clamp | 2.3 | 13.4% (vs. ACh) | |

| Human (expressed in oocytes) | Two-Electrode Voltage Clamp | 0.054 | 7% (vs. ACh) | ||

| Rat ([³H]Dopamine Release) | Neurochemical Assay | 0.086 | 24% (vs. Nicotine) | ||

| α7 | Rat (expressed in oocytes) | Two-Electrode Voltage Clamp | 18 | 93% (vs. ACh) | |

| α3β4 | Rat (expressed in oocytes) | Two-Electrode Voltage Clamp | 55 | 75% (vs. ACh) | |

| Human (expressed in oocytes) | Two-Electrode Voltage Clamp | 26.3 | 96% (vs. ACh) | ||

| α6β2 * | Rat ([³H]Dopamine Release) | Neurochemical Assay | 0.007 | 49% (vs. Nicotine) | |

| Monkey ([³H]Dopamine Release) | Neurochemical Assay | 0.014 | Partial Agonist (vs. Nicotine) |

Signaling Pathways and Mechanism of Action

Varenicline's primary mechanism for smoking cessation involves its interaction with α4β2 nAChRs in the brain's mesolimbic dopamine system. This pathway is crucial for reward and reinforcement.

-

Partial Agonism at α4β2 Receptors: In the absence of nicotine, Varenicline acts as a partial agonist at α4β2 nAChRs located on dopamine neurons in the Ventral Tegmental Area (VTA). This partial stimulation causes a moderate release of dopamine in the Nucleus Accumbens (NAc), which is believed to alleviate nicotine withdrawal symptoms and cravings.

-

Antagonism of Nicotine's Effects: When a person smokes, the high concentration of nicotine would normally cause a large surge in dopamine release, leading to feelings of pleasure and reinforcement. However, because Varenicline has a higher binding affinity for α4β2 receptors than nicotine, it effectively competes with and blocks nicotine from binding. Varenicline's lower intrinsic efficacy means that even when it occupies the receptor, the resulting dopamine release is much lower than what nicotine would produce, thereby blunting the rewarding effects of smoking.

The full agonism at α7 nAChRs may also contribute to its overall pharmacological profile, though its specific role in smoking cessation is less defined.

References

- 1. Specificity of varenicline in blocking mesolimbic circuit activation to natural and drug rewards - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]

- 4. axolbio.com [axolbio.com]

- 5. docs.axolbio.com [docs.axolbio.com]

A Technical Guide to the Synthesis and Biological Evaluation of a Novel α4β2-Nicotinic Acetylcholine Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, biological activity, and associated signaling pathways of a novel nicotinic acetylcholine receptor (nAChR) partial agonist, compound 21 , as described in recent medicinal chemistry literature. This guide is intended to serve as a technical resource for professionals engaged in neuroscience research and the development of therapeutics targeting nAChRs.

Introduction

Nicotinic acetylcholine receptors are critical ligand-gated ion channels involved in a wide range of physiological processes within the central nervous system. Their dysfunction has been implicated in various neurological disorders, including nicotine addiction, Parkinson's disease, and depression. The development of novel nAChR agonists with specific subtype selectivity and functional profiles, such as partial agonism, is a key area of research for creating safer and more effective therapeutics. Compound 21 , a novel hybrid molecule, has demonstrated high potency and selectivity as a partial agonist for the α4β2* nAChR subtype, making it a promising candidate for further investigation.

Quantitative Data Summary

The biological activity of compound 21 and its analogs has been characterized through radioligand binding assays and functional ion flux experiments. The following tables summarize the key quantitative data.

Table 1: Binding Affinities (Ki) of Novel nAChR Agonists at α4β2 Receptors*

| Compound | Ki (nM) for α4β2* |

| 21 | 0.5 - 51.4 |

| 25 | 0.5 - 51.4 |

| 30 | 0.5 - 51.4 |

| Varenicline (1) | Not Specified |

| CP-601,297 (2) | Not Specified |

| Parent Compound 7 | 0.7 |

| Parent Compound 8 | 0.15 |

Data represents a range of reported values for a series of novel hybrid compounds, including compound 21.[1]

Table 2: Functional Potency (EC50 and IC50) of Novel α4β2-nAChR Partial Agonists

| Compound | Agonist EC50 (nM) | Antagonist IC50 (nM) | Efficacy (% of Carbamylcholine) |

| 21 | 15 - 50 | 15 - 50 | 58 - 81% |

| 25 | 15 - 50 | 15 - 50 | 58 - 81% |

| 30 | 15 - 50 | 15 - 50 | 58 - 81% |

Functional data was obtained from 86Rb+ ion flux assays.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of compound 21 .

1. General Synthesis of Novel Hybrid α4β2-nAChR Partial Agonists

The synthesis of the novel hybrid compounds, including compound 21 , involves the incorporation of a cyclopropane- or isoxazole-containing side chain onto the 5-position of a 1-(pyridin-3-yl)-1,4-diazepane or 2-(pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane scaffold.[1] A general procedure is as follows:

-

Step 1: Synthesis of the N-pyridyldiamine core. The synthesis of 1-(pyridin-3-yl)-1,4-diazepane (7) and 2-(pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane (8) is performed according to previously established literature methods.[1]

-

Step 2: Preparation of the cyclopropyl or isoxazolyl side chain. The substituted cyclopropyl or isoxazolyl side chains are synthesized as separate building blocks.

-

Step 3: Coupling of the side chain to the N-pyridyldiamine core. The final hybrid compounds are synthesized by coupling the side chain to the N-pyridyldiamine core, typically via a nucleophilic substitution or other suitable coupling reaction.

2. Radioligand Binding Assays

Binding affinities of the synthesized compounds for the α4β2* nAChR were determined using [3H]epibatidine competition studies.[1]

-

Tissue Preparation: Rat cerebral cortices, where α4β2* is the predominant nAChR subtype, are homogenized.

-

Assay Conditions: The homogenates are incubated with a fixed concentration of [3H]epibatidine and varying concentrations of the test compounds.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]epibatidine (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

3. 86Rb+ Ion Flux Assay

The functional activity (agonist and antagonist properties) of the compounds at α4β2* nAChRs was assessed using a 86Rb+ ion flux assay.

-

Cell Culture: Cells stably expressing the human α4β2 nAChR are used.

-

Agonist Assay: Cells are incubated with varying concentrations of the test compound, and the influx of 86Rb+ (a surrogate for K+) is measured. The concentration that produces 50% of the maximal response (EC50) is determined.

-

Antagonist Assay: Cells are pre-incubated with the test compound for 10 minutes before being challenged with a full agonist (e.g., carbamylcholine). The concentration of the test compound that inhibits 50% of the agonist-induced 86Rb+ influx (IC50) is determined.

Signaling Pathways and Experimental Workflows

nAChR-Mediated Signaling

Activation of nAChRs, particularly the α7 and α4β2 subtypes, initiates a cascade of intracellular signaling events. Upon agonist binding, the ion channel opens, leading to an influx of cations, primarily Na+ and Ca2+. This influx of Ca2+ acts as a second messenger, triggering various downstream pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is crucial for neuroprotection and cell survival.

Caption: nAChR-mediated PI3K/Akt signaling pathway.

Experimental Workflow for Novel Agonist Evaluation

The process of identifying and characterizing novel nAChR agonists follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: Workflow for novel nAChR agonist development.

References

An In-depth Technical Guide on the Binding Affinity and Kinetics of nAChR Agonist: Epibatidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of the potent nicotinic acetylcholine receptor (nAChR) agonist, epibatidine. This document consolidates quantitative data, details key experimental methodologies, and visualizes associated signaling pathways and workflows to serve as a valuable resource for researchers in neuroscience and pharmacology.

Binding Affinity of Epibatidine

Epibatidine is a potent non-selective nAChR agonist that has been instrumental in the characterization of various nAChR subtypes.[1] Its high affinity for several subtypes makes it a valuable research tool.[1] The binding affinity of epibatidine is typically quantified by its inhibition constant (Kᵢ), dissociation constant (Kd), or the half-maximal inhibitory concentration (IC₅₀) in competitive binding assays.

Below is a summary of the binding affinities of epibatidine for various human and rat nAChR subtypes, compiled from multiple studies.

| nAChR Subtype | Species | Assay Type | Radioligand | Parameter | Value (nM) | Reference(s) |

| α4β2 | Human | Competition Binding | [³H]Epibatidine | Kᵢ | 0.04 | [1] |

| Rat | Competition Binding | [³H]Cytisine | Kᵢ | 0.16 | [2] | |

| Rat | Saturation Binding | [³H]Epibatidine | Kd1 | ~0.01 | [3] | |

| Rat | Saturation Binding | [³H]Epibatidine | Kd2 | 1-10 | ||

| α7 | Human | Saturation Binding | [³H]Epibatidine | Kd | ~0.6 | |

| Human | Competition Binding | [¹²⁵I]α-bungarotoxin | IC₅₀ | 7.6 | ||

| Rat | Saturation Binding | [³H]Epibatidine | Kd | 8 | ||

| α3β4 | Human | Competition Binding | [³H]Epibatidine | Kᵢ | 3.18 | |

| Rat | Competition Binding | [¹²⁵I]Epibatidine | Kᵢ | 4.4 | ||

| Bovine | Saturation Binding | [³H]Epibatidine | Kd | 0.5 | ||

| α6β2 * | Rat | Competition Binding | [¹²⁵I]α-CtxMII | Kᵢ | 1.14 | |

| Muscle-type | Torpedo | Saturation Binding | [³H]Epibatidine | Kd1 | 12.4 | |

| Torpedo | Saturation Binding | [³H]Epibatidine | Kd2 | 1100 |

Note: The presence of an asterisk () indicates the potential presence of other subunits in the receptor complex. Kd1 and Kd2 for α4β2 and muscle-type receptors suggest the presence of high and low-affinity binding sites.*

Binding Kinetics of nAChR Agonists

The interaction between an agonist and its receptor is a dynamic process characterized by the rates of association (kon) and dissociation (koff). These kinetic parameters determine the time course of receptor occupancy and, consequently, the onset and duration of the physiological response.

-

Association Rate Constant (kon): This represents the rate at which the agonist binds to the nAChR. A higher kon value indicates a faster binding process.

-

Dissociation Rate Constant (koff): This represents the rate at which the agonist unbinds from the nAChR. A lower koff value (slower dissociation) leads to a longer residence time of the agonist on the receptor, which can prolong the signaling effect.

The equilibrium dissociation constant (Kd) is the ratio of koff to kon (Kd = koff/kon).

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor. A common protocol for assessing the binding of epibatidine to nAChRs is outlined below.

Objective: To determine the Kᵢ of epibatidine for a specific nAChR subtype using a competitive binding assay with a radiolabeled ligand (e.g., [³H]epibatidine).

Materials:

-

Membrane preparations from cells expressing the nAChR subtype of interest or from brain tissue.

-

[³H]Epibatidine (Radioligand).

-

Unlabeled epibatidine.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Non-specific binding inhibitor (e.g., a high concentration of nicotine).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and centrifugation multiple times. Resuspend the final pellet in fresh assay buffer.

-

Assay Setup: In a series of tubes, add a fixed concentration of [³H]epibatidine and varying concentrations of unlabeled epibatidine to the membrane preparation.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature will depend on the specific receptor subtype and ligands used.

-

Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled epibatidine. The IC₅₀ value is determined from this curve, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is used to study the functional properties of ion channels, such as nAChRs. This technique allows for the measurement of the ion currents that flow through the channel upon activation by an agonist.

Objective: To characterize the electrophysiological response of nAChRs to epibatidine.

Materials:

-

Cells expressing the nAChR subtype of interest.

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

-

Borosilicate glass capillaries for pulling micropipettes.

-

External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

-

Internal solution (for filling the micropipette, e.g., containing KCl, MgCl₂, EGTA, HEPES, ATP, GTP).

-

Epibatidine solution.

Procedure:

-

Pipette Preparation: Pull a glass capillary to form a micropipette with a fine tip. Fire-polish the tip to smooth the opening.

-

Cell Preparation: Plate the cells expressing the nAChRs in a dish on the microscope stage and perfuse with the external solution.

-

Seal Formation: Fill the micropipette with the internal solution and approach a cell under microscopic guidance. Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Configuration:

-

Whole-cell: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical access to the entire cell.

-

Cell-attached: Record from the intact patch of membrane under the pipette tip.

-

-

Recording: Clamp the membrane potential at a desired voltage. Apply epibatidine to the cell using a perfusion system and record the resulting ion currents.

-

Data Analysis: Analyze the recorded currents to determine parameters such as the peak current amplitude, activation and deactivation kinetics, and dose-response relationships.

Signaling Pathways

Activation of nAChRs, particularly the α7 and α4β2 subtypes, can trigger various intracellular signaling cascades, with the Phosphoinositide 3-kinase (PI3K)/Akt pathway being a prominent example. This pathway is implicated in neuroprotection and cell survival.

Upon agonist binding, the influx of Ca²⁺ through the nAChR channel can lead to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for Akt (also known as Protein Kinase B), which is then phosphorylated and activated by other kinases. Activated Akt can then phosphorylate a variety of downstream targets to regulate cellular processes such as cell survival, proliferation, and metabolism.

References

Technical Guide: Pharmacokinetics and Pharmacodynamics of a Selective nAChR Agonist

Prepared for: Researchers, Scientists, and Drug Development Professionals

Subject: Varenicline (as a representative nAChR Agonist 2)Executive Summary

Varenicline is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) developed as a smoking cessation aid.[1][2] Its unique mechanism involves a dual action: providing mild nicotinic stimulation to alleviate withdrawal symptoms and competitively inhibiting nicotine from binding to prevent the rewarding effects of smoking.[3][4] This guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of varenicline, presenting quantitative data in tabular format, detailing experimental protocols, and visualizing key pathways and workflows.

Pharmacodynamics (PD)

Varenicline's efficacy is rooted in its high affinity and selectivity for the α4β2 subtype of neuronal nAChRs.[4] It acts as a partial agonist at this receptor, stimulating dopamine release to a lesser degree than nicotine, thereby reducing cravings and withdrawal symptoms. Simultaneously, by occupying the receptor, it competitively blocks nicotine from binding, diminishing the reinforcing and rewarding effects experienced when smoking.

Receptor Binding Affinity and Functional Activity

Varenicline demonstrates high selectivity for the α4β2 nAChR subtype over other nicotinic and non-nicotinic receptors. It also shows high affinity for α6β2* nAChRs, which are also implicated in nicotine dependence. While its primary action is as a partial agonist at α4β2 receptors, it functions as a full agonist at α7 nAChRs and has moderate affinity for the 5-HT3 receptor, which may contribute to side effects like nausea.

Table 1: Pharmacodynamic Parameters of Varenicline

| Parameter | Receptor Subtype | Value | Species | Notes |

|---|---|---|---|---|

| Binding Affinity (Ki) | α4β2 | 0.06 nM | - | High affinity, key therapeutic target. |

| α6β2* | 0.12 nM | Rat | Potent binding, similar to α4β2. | |

| α3β4 | >500-fold lower than α4β2 | - | Demonstrates high selectivity. | |

| α7 | 322 nM | - | Lower affinity compared to α4β2. | |

| 5-HT3 | 350 nM | - | Moderate affinity, linked to nausea. | |

| Functional Potency (EC50) | α6β2* | 0.007 µM (7 nM) | Rat | More potent at stimulating this subtype vs. α4β2*. |

| α4β2* | 0.086 µM (86 nM) | Rat | Partial agonist activity. | |

| Efficacy (vs. Nicotine) | α6β2* | 49% | Rat | Partial agonist effect. |

| | α4β2* | 24% | Rat | Partial agonist effect. |

Signaling Pathway

Varenicline exerts its effect on the mesolimbic dopamine system. By partially activating α4β2 nAChRs on dopaminergic neurons in the Ventral Tegmental Area (VTA), it stimulates a modest release of dopamine in the Nucleus Accumbens (NAc), which is believed to alleviate withdrawal symptoms. When a person smokes, varenicline's presence on the receptor blocks the potent stimulation by nicotine, blunting the rewarding dopamine surge.

Pharmacokinetics (PK)

Varenicline exhibits a predictable pharmacokinetic profile with linear kinetics over the recommended dosing range. Its absorption is nearly complete, and it undergoes minimal metabolism, being primarily excreted unchanged in the urine.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Table 2: Pharmacokinetic Parameters of Varenicline

| Parameter | Value | Notes |

|---|---|---|

| Absorption | ||

| Bioavailability | High (virtually complete) | Unaffected by food or time of day. |

| Tmax (Time to Peak Plasma Conc.) | 3 - 4 hours | - |

| Distribution | ||

| Plasma Protein Binding | < 20% | Independent of age and renal function. |

| Metabolism | ||

| Extent of Metabolism | Minimal (<10%) | Not metabolized by CYP450 enzymes. |

| Metabolites | N-carbamoylglucuronide, hydroxyvarenicline | Minor metabolites. |

| Excretion | ||

| Primary Route | Renal | Primarily via glomerular filtration and active tubular secretion (hOCT2). |

| % Excreted Unchanged | ~92% | - |

| Elimination Half-life (t1/2) | ~24 hours | Allows for steady state to be reached within 4 days. |

| Renal Clearance | | Dose reduction is required for patients with severe renal impairment. |

Experimental Protocols

The characterization of varenicline's PK and PD properties involves a series of standardized in vitro and in vivo assays.

Protocol: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of varenicline for specific nAChR subtypes.

Methodology:

-

Preparation of Receptor Source: Membranes are prepared from cell lines (e.g., HEK293) stably expressing the human nAChR subtype of interest (e.g., α4β2) or from dissected brain regions known to be rich in the target receptor (e.g., rat striatum).

-

Radioligand Binding: A specific radioligand (e.g., [125I]epibatidine for α4β2) is incubated with the receptor preparation.

-

Competitive Inhibition: The incubation is performed in the presence of increasing concentrations of unlabeled varenicline.

-

Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of varenicline that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Human Pharmacokinetic Study

Objective: To characterize the single- and multiple-dose pharmacokinetics of varenicline in human subjects.

Methodology:

-

Study Design: A single-center, open-label study in healthy adult smokers.

-

Dosing: Subjects receive a single oral dose of varenicline (e.g., 1 mg). After a washout period, they receive multiple doses (e.g., 1 mg twice daily for 7 days).

-

Blood Sampling: Serial blood samples are collected at pre-defined time points (e.g., pre-dose, and 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72 hours post-dose).

-

Plasma Analysis: Plasma is separated, and varenicline concentrations are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Pharmacokinetic Analysis: PK parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis.

-

Urine Collection: Urine is collected over specified intervals to determine the amount of unchanged drug and metabolites excreted, allowing for calculation of renal clearance.

Experimental Workflow Visualization

The preclinical to clinical development pipeline for a nAChR agonist like varenicline follows a logical progression from in vitro characterization to in vivo efficacy and safety assessment.

References

- 1. A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the nAChR Agonist 2-[5-[5-((S)-Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol (LF-3-88)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the potent and selective α4β2* nicotinic acetylcholine receptor (nAChR) partial agonist, 2-[5-[5-((S)-Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol, also known as LF-3-88. This document details its physicochemical properties, synthesis, in vitro and in vivo pharmacology, and the key signaling pathways it modulates. The information is presented to support further research and development of this compound for potential therapeutic applications, particularly in the context of central nervous system disorders such as depression.

Chemical Structure and Properties

LF-3-88 is a novel synthetic compound designed to target nAChRs with high affinity and selectivity.

Chemical Name: 2-[5-[5-((S)-Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol

Molecular Formula: C₁₇H₂₀N₄O₃

Molecular Weight: 344.37 g/mol

Chemical Structure:

Physicochemical Properties

A comprehensive summary of the known physicochemical properties of LF-3-88 is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 344.37 g/mol | N/A |

| Melting Point | Not Reported | N/A |

| Solubility | Soluble in water | [1] |

| Stability | Stable for 24h at room temperature, 3 weeks at 4°C, and at least 3 weeks at -80°C in mouse plasma and brain homogenate.[1] | [1] |

Synthesis

While a detailed, step-by-step synthesis protocol for LF-3-88 is not publicly available in the reviewed literature, the synthesis of analogous 2,5-disubstituted isoxazoles and 3-(azetidinylmethoxy)pyridine derivatives has been described. The general approach likely involves a multi-step synthesis.

A plausible synthetic workflow is illustrated below. This diagram is a logical representation based on common organic synthesis strategies for similar compounds and should be considered a putative pathway.

References

An In-depth Technical Guide to the Discovery and Development of Nicotinic Acetylcholine Receptor (nAChR) Agonists

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "nAChR agonist 2" does not correspond to a specifically designated compound in widespread scientific literature. This guide, therefore, provides a comprehensive overview of the discovery and development process for nicotinic acetylcholine receptor (nAChR) agonists, utilizing prominent examples from the field to illustrate the core principles and methodologies. The focus will be on the α4β2 and α7 subtypes, which are the most prevalent and therapeutically targeted nAChRs in the central nervous system.[1][2]

Introduction to Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels activated by the neurotransmitter acetylcholine (ACh).[3] These receptors are critical for a wide array of physiological functions, including cognitive processes, memory, attention, and reward pathways. nAChRs are pentameric structures composed of various combinations of subunits (e.g., α2–α10, β2–β4). When an agonist like ACh or nicotine binds, the receptor undergoes a conformational change, opening an intrinsic ion channel permeable to cations such as Na⁺, K⁺, and Ca²⁺. This ion influx leads to depolarization of the neuron and subsequent modulation of neurotransmitter release.

The two most studied nAChR subtypes in the brain are the heteromeric α4β2 and the homomeric α7 receptors. The α4β2 subtype is a primary target for smoking cessation therapies, as its activation in the brain's reward pathways mediates nicotine's addictive properties through dopamine release. The α7 subtype is implicated in cognitive function and neuroinflammation, making it a target for disorders like Alzheimer's disease and schizophrenia.

The development of agonists, partial agonists, and allosteric modulators for these receptors represents a significant area of therapeutic research.

Drug Discovery and Lead Optimization

The journey to discover novel nAChR agonists often begins with natural products or synthetic chemical libraries.

-

Natural Products as Scaffolds: Many early nAChR drug discovery programs were based on the structures of natural alkaloids. For instance, (-)-cytisine, a partial agonist at α4β2 receptors, served as a foundational scaffold for the development of varenicline (Chantix/Champix), a highly successful smoking cessation aid.

-

Structure-Activity Relationship (SAR) Studies: Once a lead compound is identified, medicinal chemistry efforts focus on optimizing its properties through SAR studies. For α4β2 agonists, modulation of three key structural elements—a linker, an amino group, and a pyridine ring—has been shown to influence potency and selectivity. For α7 agonists, efforts have focused on designing ligands that specifically interact with the α7 receptor to maximize therapeutic effects while minimizing adverse effects associated with off-target activity, such as at the 5-HT3 receptor.

-

In Situ Click-Chemistry: An innovative approach involves using the receptor itself as a template to synthesize high-affinity ligands. By employing soluble acetylcholine-binding proteins (AChBPs), which are structural surrogates for the extracellular domain of nAChRs, researchers have generated potent and selective triazole-based ligands via in situ click-chemistry. This method has successfully produced compounds that act as α7 nAChR agonists and α4β2 nAChR antagonists.

A generalized workflow for the discovery and preclinical development of an nAChR agonist is depicted below.

Pharmacological Characterization

A rigorous pharmacological evaluation is essential to determine a compound's affinity, potency, efficacy, and selectivity.

Data Presentation

The following tables summarize quantitative data for several well-characterized nAChR partial agonists targeting the α4β2 and α7 subtypes.

Table 1: In Vitro Pharmacological Profile of α4β2 nAChR Partial Agonists

| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, µM) | Functional Efficacy (% of ACh) | Receptor Subtype | Reference |

|---|---|---|---|---|---|

| Varenicline | 0.4 | 0.06 - 2.3 | ~45% | Human α4β2 | |

| Cytisine | 0.4 - 0.7 | 0.2 - 1.2 | ~25% | Human α4β2 | |

| Dianicline | 1.1 | 18 | ~60% | Human α4β2 |

| Nicotine | 6.1 | 0.1 - 1.7 | 100% (Full Agonist) | Human α4β2 | |

Table 2: In Vitro Pharmacological Profile of α7 nAChR Agonists

| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Functional Efficacy (% of ACh/5-HT) | Receptor Subtype | Reference |

|---|---|---|---|---|---|

| A-582941 | 12 | 1100 | Partial Agonist | Human α7 | |

| AZD0328 | 6.3 | 338 | 65% | Human α7 | |

| TC-5619 | 1 | 33 | Full Agonist | Human α7 |

| GTS-21 | 650 - 2000 | 5,200 - 11,000 | 9 - 32% (Partial Agonist) | Human/Rat α7 | |

Table 3: Preclinical Data for VMY-2-95 (α4β2 Ligand)

| Parameter | Value | Unit | Condition | Reference |

|---|---|---|---|---|

| Binding | ||||

| IC50 (α4β2) | 0.049 | nM | Inhibition of [³H]epibatidine binding | |

| Pharmacokinetics | ||||

| Apparent Partition Coefficient (logD) | 0.682 | - | Octanol/Water | |

| Caco-2 Permeability | High | - | Efflux Ratio: 1.11 | |

| Tmax (Oral) | 0.9 | hours | 75 mg/kg in rats | |

| Cmax (Oral) | 0.56 | mg/mL | 75 mg/kg in rats | |

| Half-life (t½) | ~9 | hours | Oral administration in rats |

| Brain Cmax | 2.3 | µg/g | 3 mg/kg oral administration in rats | |

Experimental Protocols

1. Radioligand Binding Assay (for Affinity - Ki)

This protocol determines a compound's binding affinity by measuring its ability to displace a known radiolabeled ligand from the target receptor.

-

Materials:

-

Cell membranes or tissue homogenates expressing the nAChR subtype of interest (e.g., from transfected cell lines or rat brain regions).

-

Radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

-

Test compound at various concentrations.

-

Incubation buffer, glass fiber filters, scintillation fluid, and a scintillation counter.

-

-

Methodology:

-

Incubation: Incubate the membranes, radioligand, and varying concentrations of the test compound in a buffer solution for a specified time to reach equilibrium.

-

Separation: Rapidly filter the mixture through glass fiber filters to separate the bound radioligand from the unbound.

-

Quantification: Wash the filters to remove non-specific binding, then place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

2. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes (for Potency - EC₅₀ and Efficacy)

This electrophysiological technique is a gold standard for characterizing the function of ligand-gated ion channels.

-

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the nAChR subunits of interest.

-

TEVC setup (amplifier, electrodes, perfusion system).

-

Recording solutions (e.g., Ringer's solution).

-

Test compound and a reference full agonist (e.g., ACh).

-

-

Methodology:

-

Expression: Inject the cRNA for the desired nAChR subunits into the cytoplasm of Xenopus oocytes. Incubate for 2-5 days to allow for receptor expression on the oocyte membrane.

-

Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Data Acquisition: Apply the test compound at various concentrations to the oocyte via a perfusion system. Agonist binding opens the nAChR channels, generating an inward current carried by cations. Record the peak amplitude of this current response for each concentration.

-

Data Analysis: Plot the current response against the log concentration of the agonist. Fit the data to a Hill equation to determine the EC₅₀ (concentration that elicits a half-maximal response) and the maximum response (Imax). Efficacy is often expressed as a percentage of the maximum response elicited by a full agonist like acetylcholine.

-

3. In Vivo Social Recognition Test (for Cognitive Enhancement)

This behavioral assay assesses short-term recognition memory in rodents and is used to evaluate the pro-cognitive effects of nAChR agonists.

-

Materials:

-

Adult male rats or mice.

-

Juvenile conspecifics.

-

Test arena.

-

Test compound and vehicle control.

-

-

Methodology:

-

Habituation: Acclimate the adult test animal to the test arena.

-

Administration: Administer the test compound or vehicle to the adult animal at a predetermined time before the first trial.

-

Trial 1 (T1): Place a juvenile rat into the arena with the adult test animal and record the duration of social investigation (e.g., sniffing, grooming) for a set period (e.g., 5 minutes).

-

Inter-trial Interval: Remove the juvenile and return the adult to its home cage for a specific delay period (e.g., 60-120 minutes).

-

Trial 2 (T2): Re-expose the adult animal to either the same juvenile (familiar) or a novel juvenile. Record the duration of social investigation.

-

Data Analysis: A healthy animal will spend less time investigating the familiar juvenile in T2 compared to T1, indicating memory. A recognition index (e.g., (T1-T2)/T1) is calculated. A significant increase in this index in the drug-treated group compared to the vehicle group indicates cognitive enhancement.

-

Mechanism of Action and Signaling Pathways

nAChR agonists exert their effects by mimicking the action of acetylcholine. The binding of an agonist to the orthosteric site, located at the interface between subunits, stabilizes the open state of the ion channel.

-

Binding and Channel Gating: The binding site is composed of loops from two adjacent subunits (e.g., an α and a β subunit). Agonist binding induces a conformational change that propagates through the protein, leading to the opening of the central pore.

-

Ion Flux and Depolarization: The open channel allows a rapid influx of cations, primarily Na⁺ and Ca²⁺, which depolarizes the cell membrane.

-

Calcium-Mediated Signaling: The influx of Ca²⁺ is particularly important as it acts as a second messenger, triggering various downstream intracellular signaling cascades. This can include the activation of protein kinases and transcription factors like CREB, which are involved in synaptic plasticity and memory formation.

-

Neurotransmitter Release: By depolarizing presynaptic terminals, nAChR activation facilitates the release of several key neurotransmitters, including dopamine, serotonin, glutamate, and acetylcholine itself. This modulation of neurotransmitter release is fundamental to the therapeutic effects of nAChR agonists in conditions like nicotine addiction and cognitive disorders.

-

Desensitization: Following prolonged exposure to an agonist, the receptor can enter a desensitized state, where the agonist remains bound but the channel is closed and refractory to activation. This process is a key regulatory mechanism and an important consideration in drug design, particularly for partial agonists.

The signaling pathway for nAChR activation is illustrated in the diagram below.

Conclusion and Future Directions

The discovery and development of nAChR agonists is a dynamic field with significant therapeutic potential. Partial agonists like varenicline have already made a major impact in smoking cessation. However, challenges remain, particularly in developing agonists for cognitive disorders, where clinical trial outcomes have been mixed.

Future research is likely to focus on:

-

Subtype Selectivity: Developing ligands with higher selectivity for specific nAChR subtypes and stoichiometries to improve efficacy and reduce side effects.

-

Allosteric Modulation: Exploring positive allosteric modulators (PAMs) that enhance the effect of the endogenous agonist acetylcholine rather than directly activating the receptor, which may offer a more nuanced and safer therapeutic profile.

-

Novel Mechanisms: Investigating "silent agonists" and other ligands that modulate receptor states without causing direct channel activation, which could be beneficial for treating conditions like chronic pain and inflammation.

Continued progress in understanding the complex pharmacology of nAChRs will undoubtedly pave the way for novel therapeutics for a range of challenging neurological and psychiatric disorders.

References

nAChR agonist 2 receptor subtype selectivity (e.g., α7, α4β2)

An In-depth Technical Guide to Nicotinic Acetylcholine Receptor (nAChR) Agonist Selectivity for α7 and α4β2 Subtypes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that are pivotal in synaptic transmission within the central and peripheral nervous systems.[1] Among the numerous nAChR subtypes, the homomeric α7 and the heteromeric α4β2 receptors are the most abundant in the brain, comprising approximately 95% of the total nAChR population.[2] These two subtypes exhibit distinct localizations, densities, and functional characteristics, including kinetics of activation, desensitization, recovery, and calcium permeability.[2] Such differences underscore their differential roles in physiological and pathological processes, making subtype-selective agonists highly sought-after for therapeutic development in conditions like Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2][3] This guide provides a comprehensive overview of the core principles of nAChR agonist selectivity for the α7 and α4β2 subtypes, detailing the associated signaling pathways, experimental methodologies for characterization, and quantitative data for key selective agonists.

Signaling Pathways

The activation of α7 and α4β2 nAChRs initiates distinct intracellular signaling cascades, primarily driven by their differential ion permeability, particularly to Ca²⁺.

α7 nAChR Signaling

The α7 nAChR is characterized by its high permeability to calcium ions. Upon agonist binding, the subsequent influx of Ca²⁺ can trigger a variety of downstream signaling events. This can directly lead to neurotransmitter release, the generation of action potentials, and synaptic plasticity. Furthermore, the increase in intracellular calcium can activate several signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for promoting cell survival by inhibiting apoptosis. The activation of the JAK2-STAT3 signaling pathway has also been observed, leading to anti-inflammatory and anti-apoptotic effects. In some cellular contexts, α7 nAChRs can also couple to G-proteins, initiating a G-protein-dependent signaling cascade that results in calcium release from intracellular stores like the endoplasmic reticulum.

α4β2 nAChR Signaling

The α4β2 nAChR is the most abundant high-affinity nicotine binding site in the brain. Activation of these receptors leads to an influx of Na⁺ and Ca²⁺, causing membrane depolarization. This depolarization can, in turn, activate voltage-gated calcium channels (VDCCs), leading to a further increase in intracellular calcium. A primary role of α4β2 nAChRs is the modulation of neurotransmitter release, particularly dopamine in the mesolimbic pathway, which is central to reward and addiction. The modulation of these receptors has therapeutic potential for nicotine addiction, with partial agonists like varenicline reducing cravings and withdrawal symptoms.

References

In Silico Modeling of Nicotinic Acetylcholine Receptor (nAChR) Agonist Binding: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies employed in the in silico modeling of agonist binding to nicotinic acetylcholine receptors (nAChRs), with a specific focus on the archetypal agonist, nicotine. This document details the experimental protocols for key computational techniques, presents quantitative data in a structured format, and visualizes complex biological and computational workflows.

Introduction to nAChR and In Silico Modeling

Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[1] Their dysfunction is implicated in a range of neurological disorders, making them significant targets for drug discovery. Due to the challenges in obtaining high-resolution crystal structures for all nAChR subtypes, in silico modeling has become an indispensable tool for understanding agonist binding, receptor activation, and for the rational design of novel therapeutics.[2][3]

Computational approaches such as homology modeling, molecular docking, molecular dynamics (MD) simulations, and free energy calculations provide valuable insights into the molecular interactions governing agonist recognition and the conformational changes that lead to channel gating.[2]

Homology Modeling of nAChR Subtypes

The absence of high-resolution experimental structures for many human nAChR subtypes necessitates the use of homology modeling to generate 3D structures.

Experimental Protocol: Homology Modeling of the Human α4β2 nAChR

-

Template Selection: A suitable template structure is identified by performing a BLAST search against the Protein Data Bank (PDB). The cryo-EM structure of the human α4β2 nAChR (PDB ID: 5KXI) or the X-ray crystal structure of the acetylcholine-binding protein (AChBP) are commonly used templates due to their structural homology to the extracellular domain (ECD) of nAChRs.[2]

-

Sequence Alignment: The target sequences of the human α4 and β2 subunits are aligned with the template sequence using alignment tools like ClustalW or T-Coffee.

-

Model Building: A 3D model of the α4β2 nAChR is generated using software such as MODELLER or SWISS-MODEL. This involves copying the coordinates of the aligned residues from the template to the target and building the non-aligned regions (loops).

-

Loop Refinement: The loop regions, which often have lower sequence identity, are refined using loop modeling algorithms to improve their conformational accuracy.

-

Model Validation: The quality of the generated model is assessed using tools like PROCHECK for stereochemical quality (Ramachandran plot analysis) and Verify3D to evaluate the compatibility of the 3D structure with its own amino acid sequence.

Molecular Docking of Nicotine

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Experimental Protocol: Molecular Docking of Nicotine into the α4β2 nAChR

-

Receptor Preparation: The homology model of the α4β2 nAChR is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding pocket is located at the interface between the α4 and β2 subunits in the ECD.

-

Ligand Preparation: The 3D structure of nicotine is generated and optimized to its lowest energy conformation. Partial charges are assigned to the ligand atoms.

-

Grid Generation: A grid box is defined around the binding site to specify the search space for the docking algorithm.

-

Docking Simulation: Docking is performed using software like AutoDock or Glide. The Lamarckian Genetic Algorithm is a commonly used search algorithm.

-

Pose Analysis and Scoring: The resulting docking poses are clustered and ranked based on their docking scores (e.g., binding energy). The pose with the lowest binding energy and favorable interactions with key residues in the binding pocket is selected for further analysis.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the nAChR-nicotine complex over time, providing insights into conformational changes and the stability of interactions.

Experimental Protocol: MD Simulation of the α4β2 nAChR-Nicotine Complex

-

System Setup: The docked α4β2-nicotine complex is embedded in a lipid bilayer (e.g., POPC) and solvated with water molecules and ions to mimic a physiological environment.

-

Force Field Selection: A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the interactions between atoms in the system.

-

Energy Minimization: The system is energy-minimized to remove steric clashes and unfavorable contacts.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and equilibrated under constant pressure and temperature (NPT ensemble) to allow the solvent and lipids to relax around the protein-ligand complex.

-

Production Run: A long production simulation (typically hundreds of nanoseconds to microseconds) is performed to generate a trajectory of the system's dynamics.

-

Trajectory Analysis: The trajectory is analyzed to calculate various parameters such as Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and to analyze specific protein-ligand interactions over time.

Free Energy Calculations

Free energy calculations provide a quantitative measure of the binding affinity of a ligand to a receptor.

Experimental Protocol: MM/PBSA Calculation of Nicotine Binding Free Energy

-

Trajectory Extraction: Snapshots of the α4β2-nicotine complex, the receptor, and the ligand are extracted from the equilibrated portion of the MD simulation trajectory.

-

Energy Calculations: For each snapshot, the molecular mechanics potential energy (MM), polar solvation energy (PB/GB), and nonpolar solvation energy (SA) are calculated for the complex, receptor, and ligand.

-

Binding Free Energy Calculation: The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand) Where G for each species is the sum of the MM, polar, and nonpolar solvation energies.

Quantitative Data Presentation

The following tables summarize quantitative data from in silico and experimental studies on nicotine binding to nAChRs.

Table 1: In Silico Binding Data for Nicotine with nAChR Subtypes

| nAChR Subtype | Docking Score (kcal/mol) | Calculated Binding Free Energy (kcal/mol) | Key Interacting Residues | Reference |

| α4β2 | -41.45 | - | TrpB, TyrA, TyrC1, TyrC2, Leu119 | |

| α7 | -59.54 | - | TrpB, TyrA, TyrC1, TyrC2 | |

| α4β2 model | - | -113.09 (relative to nicotine) | - |

Table 2: Experimental Binding Affinities of Nicotine for nAChR Subtypes

| nAChR Subtype | Ki (nM) | Experimental Method | Reference |

| α4β2 | 1 | Radioligand binding assay | |

| α7 | 4000 | Radioligand binding assay | |

| α4α6β2β3 | High sensitivity | Electrophysiology |

Table 3: MD Simulation Parameters for nAChR-Nicotine Complex

| Parameter | Value | Reference |

| Simulation Time | 100 ns - 2.6 µs | |

| Force Field | AMBER, CHARMM | |

| RMSD of Complex | Stable after initial fluctuation | |

| RMSF of C-loop | Reduced upon nicotine binding |

Visualizations

Signaling Pathways

Caption: nAChR-mediated signaling pathway.

Experimental Workflows

Caption: In silico modeling workflow for nAChR agonist binding.

Logical Relationships

Caption: Logical relationships in computational drug design.

Conclusion

In silico modeling is a powerful and multifaceted approach for investigating agonist binding to nAChRs. By integrating homology modeling, molecular docking, MD simulations, and free energy calculations, researchers can gain a detailed understanding of the molecular determinants of ligand recognition and receptor activation. This knowledge is crucial for the structure-based design of novel and selective nAChR modulators with therapeutic potential for a variety of neurological disorders. The protocols and data presented in this guide serve as a comprehensive resource for scientists and researchers in the field of computational drug discovery.

References

- 1. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic receptor pharmacology in silico: Insights and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic receptor pharmacology in silico: Insights and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Varenicline: A Nicotinic Acetylcholine Receptor (nAChR) Partial Agonist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Varenicline, a selective nicotinic acetylcholine receptor (nAChR) partial agonist. Varenicline is a first-line pharmacotherapy for smoking cessation, and its unique mechanism of action offers a valuable case study in receptor modulation for therapeutic benefit. This document details its mechanism of action, its multifaceted role in neurotransmission, quantitative pharmacological data, and the experimental protocols used to characterize its activity.

Introduction to Varenicline and nAChRs

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] They are pentameric structures composed of various α and β subunits, with the specific subunit composition determining the receptor's pharmacological and physiological properties. The α4β2 subtype is highly expressed in the brain and has a high affinity for nicotine, making it a primary target in the neurobiology of nicotine addiction.[2]

Varenicline is a prescription medication developed as a smoking cessation aid.[3][4] It was designed as a high-affinity partial agonist for the α4β2 nAChR subtype.[5] Its therapeutic efficacy is rooted in a dual mechanism: it mitigates withdrawal symptoms by providing mild nicotinic stimulation while simultaneously blocking the rewarding effects of nicotine from tobacco smoke. This guide explores the detailed pharmacology and experimental basis for Varenicline's action.

Mechanism of Action

Varenicline's primary therapeutic effect is mediated through its interaction with the α4β2 neuronal nAChR. Unlike nicotine, which is a full agonist, Varenicline is a partial agonist. This means it binds to the receptor with high affinity and stimulates it, but to a significantly lower degree than nicotine.

Key Actions:

-

Agonist Activity: In the absence of nicotine (i.e., during a quit attempt), Varenicline's binding to α4β2 receptors provides a low level of stimulation to the central nervous mesolimbic dopamine system. This modest increase in dopamine release is believed to alleviate craving and withdrawal symptoms.

-

Antagonist Activity: Due to its high binding affinity, Varenicline effectively competes with and prevents nicotine from binding to α4β2 receptors. If a person smokes while on Varenicline, the nicotine is blocked from activating the receptors, thus blunting the reinforcing and rewarding effects of smoking.

Varenicline also exhibits activity at other nAChR subtypes, which may contribute to its overall pharmacological profile:

-

α7 nAChR: It acts as a full agonist at this subtype.

-

α6β2* nAChR: It is a potent partial agonist at α6β2-containing receptors, which are also critical in regulating dopamine release.

-

α3β4 nAChR: It shows agonist activity at this ganglionic subtype, though with lower affinity than for α4β2.

-

5-HT3 Receptor: Varenicline also binds with moderate affinity to the serotonin 5-HT3 receptor, where it acts as a potent agonist.

Role in Neurotransmission

Varenicline's primary influence is on the mesolimbic dopamine pathway, the brain's "reward circuit," which is central to nicotine addiction.

-

Modulation of Dopamine Release: Nicotine causes a rapid and large release of dopamine in the nucleus accumbens (NAc), which is highly reinforcing. Varenicline blunts this effect by occupying the α4β2 receptors on dopaminergic neurons in the ventral tegmental area (VTA). Independently, Varenicline causes a modest and sustained increase in NAc dopamine levels, which is thought to be sufficient to reduce withdrawal symptoms without causing reinforcement. Studies have shown that Varenicline is a potent partial agonist in stimulating dopamine release mediated by both α6β2* and α4β2* nAChRs.

-

Influence on GABAergic Transmission: Varenicline has also been shown to stimulate GABA release and enhance GABAergic synaptic transmission in brain regions like the hippocampus. This modulation of inhibitory neurotransmission may also contribute to its overall effects on neuronal excitability and behavior.

Quantitative Pharmacological Data

The pharmacological profile of Varenicline has been extensively characterized through in vitro assays. The following tables summarize key quantitative data for binding affinity (Ki), potency (EC50), and efficacy (Emax) at various receptor subtypes.

Table 1: Varenicline Binding Affinity (Ki) at Human nAChR Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| α4β2 | 0.06 - 0.4 | |

| α6β2* (rat) | 0.12 | |

| α7 | 125 - 322 | |

| α3β4 | >500-fold lower than α4β2 | |

| α1βγδ (muscle) | >20,000-fold lower than α4β2 | |

| 5-HT3 | 350 |

Table 2: Varenicline Potency (EC50) and Efficacy (Emax) at nAChR and 5-HT3 Subtypes

| Receptor Subtype | Species | Assay Type | EC50 (µM) | Emax (% of Full Agonist) | Reference |

| α4β2 | Rat | Dopamine Release | 0.086 | 24% (vs. Nicotine) | |

| α6β2 | Rat | Dopamine Release | 0.007 | 49% (vs. Nicotine) | |

| α4β2 | Human | Oocyte Electrophysiology | 0.054 | 7% (vs. ACh) | |

| α3β4 | Human | Oocyte Electrophysiology | 26.3 | 96% (vs. ACh) | |

| α3β4* | Human | Chromaffin Cell Electrophysiology | 1.8 | Not specified | |

| 5-HT3A | Human | Oocyte Electrophysiology | 5.9 | ~80% (vs. 5-HT) | |

| 5-HT3A | Mouse | Oocyte Electrophysiology | 18 | ~35% (vs. 5-HT) |

*Denotes the possible presence of other subunits in the receptor complex.

Visualization of Pathways and Workflows

Signaling Pathway

The following diagram illustrates the dual mechanism of Varenicline on a dopaminergic neuron originating in the Ventral Tegmental Area (VTA) and projecting to the Nucleus Accumbens (NAc).

Caption: Varenicline's dual action on the mesolimbic dopamine pathway.

Experimental Workflow

The diagram below outlines the key steps in a competitive radioligand binding assay to determine the binding affinity (Ki) of Varenicline.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

Protocol: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of Varenicline for α4β2 nAChRs expressed in a cell line (e.g., HEK293).

Objective: To determine the concentration of Varenicline that inhibits 50% of specific radioligand binding (IC50) and to calculate its inhibition constant (Ki).

Materials:

-

HEK293 cells stably expressing human α4 and β2 nAChR subunits.

-

Binding Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Radioligand: [³H]-epibatidine (specific activity ~40-60 Ci/mmol).

-

Competitor: Varenicline tartrate, serially diluted.

-

Non-specific control: A high concentration of a non-labeled ligand (e.g., 1 mM nicotine or 300 µM epibatidine).

-

96-well filter plates (e.g., GF/B filters).

-

Scintillation fluid and liquid scintillation counter.

Methodology:

-

Membrane Preparation: Harvest cultured HEK-α4β2 cells and homogenize in ice-cold binding buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + Radioligand + Buffer.

-

Non-specific Binding: Membranes + Radioligand + Non-specific control (e.g., nicotine).

-

Competition: Membranes + Radioligand + varying concentrations of Varenicline (e.g., 10⁻¹² M to 10⁻⁵ M).

-

-

Incubation: Add a fixed concentration of [³H]-epibatidine (near its Kd value) to all wells. Add the appropriate competitor or buffer. Finally, add the cell membrane preparation to initiate the reaction. Incubate at room temperature for 2-4 hours to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the filter plate using a cell harvester. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Allow filters to dry, then add scintillation fluid to each well. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: (Total Binding CPM) - (Non-specific Binding CPM).

-

For each Varenicline concentration, calculate the percentage of specific binding inhibited.

-

Plot the percent inhibition against the log concentration of Varenicline and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol outlines a method to measure the functional potency (EC50) and efficacy (Emax) of Varenicline at nAChRs expressed in Xenopus laevis oocytes.

Objective: To characterize Varenicline as a partial agonist by measuring the ion currents it evokes at different concentrations.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for human nAChR subunits (e.g., α4 and β2).

-

Two-electrode voltage clamp amplifier and data acquisition system.

-

Perfusion system.

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

-

Agonist solutions: Acetylcholine (ACh) and Varenicline, prepared in ND96.

Methodology:

-

Oocyte Preparation and Injection: Surgically harvest oocytes from an anesthetized female Xenopus laevis. Treat with collagenase to defolliculate. Microinject oocytes with a mixture of cRNA for the desired nAChR subunits (e.g., α4 and β2). Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with ND96 solution.

-

Impale the oocyte with two glass microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.

-

Clamp the oocyte's membrane potential at a holding potential of -60 mV to -80 mV.

-

-

Agonist Application:

-

Establish a baseline current in the ND96 solution.

-

Apply a saturating concentration of the full agonist, ACh (e.g., 300 µM), to determine the maximum possible current response (Imax) for that oocyte.

-

After washout and return to baseline, apply increasing concentrations of Varenicline (e.g., 10⁻⁹ M to 10⁻⁴ M) via the perfusion system, with washout periods in between each application. Record the peak inward current evoked by each concentration.

-

-

Data Analysis:

-

For each Varenicline concentration, measure the peak current amplitude.

-

Normalize the responses to the maximum current evoked by the saturating concentration of ACh (Imax).

-

Plot the normalized current versus the log concentration of Varenicline.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal Varenicline response) and the Emax (the maximal response to Varenicline as a percentage of the maximal response to ACh).

-

Conclusion

Varenicline stands as a prime example of rational drug design targeting the neurobiology of addiction. Its high affinity and partial agonist activity at α4β2 nAChRs provide a unique pharmacological profile that effectively reduces both nicotine withdrawal symptoms and the reinforcing properties of smoking. A thorough understanding of its interactions with multiple nAChR subtypes, its influence on dopaminergic and other neurotransmitter systems, and the quantitative aspects of its pharmacology is crucial for the ongoing development of novel therapeutics for nicotine dependence and potentially other neurological disorders involving the cholinergic system. The experimental protocols detailed herein represent the foundational methods used to elucidate such complex drug-receptor interactions.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. biorxiv.org [biorxiv.org]

- 3. youtube.com [youtube.com]

- 4. Varenicline: a selective alpha4beta2 nicotinic acetylcholine receptor partial agonist approved for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Toxicological Profile of Varenicline: A Nicotinic Acetylcholine Receptor Partial Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Varenicline, a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR). Varenicline is a widely used smoking cessation aid that functions by reducing cravings for nicotine and diminishing the rewarding effects of smoking.[1][2] This document details its non-clinical safety evaluation, including acute, sub-chronic, and chronic toxicity studies, as well as its genotoxic, carcinogenic, reproductive, and neurological effects. Experimental protocols and relevant signaling pathways are also described to provide a thorough understanding of its toxicological characteristics.

Non-Clinical Toxicology

Acute Toxicity

Single-dose toxicity studies in rodents have established the acute toxic potential of Varenicline.

| Species | Route of Administration | LD50 (mg/kg) | Observed Clinical Signs |

| Mouse | Oral | 127 | Hypoactivity, tremors, convulsions, respiratory distress |

| Rat | Oral | 80-90 | Salivation, lacrimation, tremors, clonic convulsions |

Caption : Acute toxicity of Varenicline in rodents.

Repeated-Dose Toxicity

Sub-chronic and chronic toxicity studies have been conducted in rats and monkeys to evaluate the long-term effects of Varenicline administration.

| Species | Duration | Route | NOAEL (mg/kg/day) | Target Organs and Key Findings |

| Rat | 13 weeks | Oral | 15 | Decreased body weight gain, food consumption, and effects on clinical pathology parameters. |

| Rat | 26 weeks | Oral | 10 | Similar to 13-week study, with additional findings of hepatocellular hypertrophy at higher doses. |

| Monkey | 39 weeks | Oral | 5 | Emesis, salivation, and decreased body weight. No target organ toxicity was identified. |

Caption : Summary of repeated-dose toxicity studies of Varenicline. NOAEL: No-Observed-Adverse-Effect Level.

Special Toxicology Studies

Genotoxicity

Varenicline has been evaluated for its potential to induce genetic mutations and chromosomal damage in a standard battery of in vitro and in vivo assays.

| Assay | System | Concentration/Dose | Result |

| Ames Test | S. typhimurium, E. coli | Up to 5000 µ g/plate | Negative |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Up to 2000 µg/mL | Negative |

| Mouse Lymphoma Assay | L5178Y tk+/- cells | Up to 2500 µg/mL | Negative |

| In vivo Micronucleus Test | Mouse bone marrow | Up to 200 mg/kg | Negative |

Caption : Genotoxicity assessment of Varenicline.

Carcinogenicity

Long-term carcinogenicity studies were conducted in mice and rats to assess the carcinogenic potential of Varenicline.

| Species | Duration | Route | Doses (mg/kg/day) | Findings |

| Mouse | 2 years | Oral | 2, 8, 20 | No evidence of carcinogenic potential. |

| Rat | 2 years | Oral | 1, 5, 15 | No evidence of carcinogenic potential. |

Caption : Carcinogenicity studies of Varenicline.

Reproductive and Developmental Toxicity

The effects of Varenicline on fertility, and embryonic, fetal, and postnatal development have been investigated in animal models.

| Study Type | Species | Doses (mg/kg/day) | Key Findings |

| Fertility and Early Embryonic Development | Rat | 1, 5, 15 | No effects on fertility. |

| Embryo-Fetal Development | Rat | 1, 10, 30 | Decreased fetal body weights at the highest dose. No teratogenic effects. |

| Embryo-Fetal Development | Rabbit | 1, 3, 10 | Decreased fetal body weights and increased incidence of skeletal variations at the highest dose. No teratogenic effects. |

| Pre- and Postnatal Development | Rat | 1, 5, 15 | Reduced pup survival and decreased pup body weights at the highest dose. |

Caption : Reproductive and developmental toxicity of Varenicline.

Experimental Protocols

Intravenous Self-Administration (IVSA) Model

The IVSA model is a standard for evaluating the reinforcing properties of drugs.

Caption : Workflow for the Intravenous Self-Administration (IVSA) experiment.

Surgical Preparation:

-

Rats or mice are anesthetized.[3]

-

An intravenous catheter is surgically implanted into the jugular vein and externalized on the animal's back.[3]

-

Animals are allowed a recovery period of 5-7 days post-surgery.[3]

Acquisition Phase:

-

Animals are placed in operant conditioning chambers equipped with two levers.

-

A response on the "active" lever results in the delivery of a Varenicline infusion and the presentation of a cue light.

-

A response on the "inactive" lever has no programmed consequence.

-

Sessions are typically conducted for 1-2 hours daily for 10-14 days.

Maintenance Phase:

-

Once stable responding is achieved, the reinforcing effects of Varenicline are assessed under different schedules of reinforcement, such as fixed-ratio (FR) or progressive-ratio (PR).

86Rb+ Efflux Assay for nAChR Function

This assay provides a direct measurement of ion flux through the nAChR channel.

Caption : Workflow for the 86Rb+ Efflux Assay.

-

Cell Culture: SH-EP1 cells stably expressing the human nAChR subtype of interest (e.g., α4β2) are grown to confluence in 24-well plates.

-

86Rb+ Loading: The cell culture medium is replaced with a medium containing 86Rb+, and the cells are incubated overnight to allow for tracer loading.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of Varenicline (or a control compound) for 5 minutes.

-

Stimulation: An nAChR agonist (e.g., nicotine or carbamylcholine) is added to stimulate the receptors for a short period (e.g., 3 minutes). Atropine is often included to block any potential activation of muscarinic acetylcholine receptors.

-

Measurement of Efflux: The amount of 86Rb+ released from the cells into the supernatant is measured using a liquid scintillation analyzer.

-

Data Analysis: Specific efflux is calculated by subtracting the non-specific efflux (measured in the presence of a high concentration of an antagonist or in the absence of an agonist) from the total efflux. This data is then used to generate dose-response curves and determine the potency (IC50 or EC50) of Varenicline.

Signaling Pathways

Varenicline, as a partial agonist of α4β2 nAChRs, modulates downstream signaling cascades. Its toxicological profile is linked to its interaction with these pathways.

Caption : Varenicline-mediated nAChR signaling pathways.

Activation of α4β2 nAChRs by Varenicline leads to an influx of calcium ions (Ca²⁺). This increase in intracellular Ca²⁺ can trigger several downstream signaling cascades, including:

-

PI3K/Akt Pathway: This pathway is primarily involved in cell survival and neuroprotection.

-

MAPK/ERK Pathway: This cascade plays a role in gene expression and cellular proliferation.

-

JAK/STAT Pathway: The JAK2/STAT3 pathway is also implicated in cell survival and gene expression.

By partially activating these receptors, Varenicline modulates the release of neurotransmitters, most notably dopamine in the mesolimbic pathway, which is central to its effects on nicotine addiction. The balance between agonistic and antagonistic effects at the receptor level is crucial to its therapeutic efficacy and toxicological profile.

Conclusion

Varenicline has undergone extensive toxicological evaluation and has been found to have a well-characterized safety profile. It is not genotoxic or carcinogenic in rodents. Reproductive studies indicate some developmental effects at high doses, but no teratogenicity. The primary toxicological findings in repeated-dose studies are related to exaggerated pharmacological effects. A thorough understanding of its mechanism of action and the signaling pathways it modulates is essential for interpreting its toxicological profile and for the continued development of safer and more effective nAChR-targeting therapeutics.

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of nAChR Agonist 2

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail established in vitro assay protocols for the characterization of "nAChR agonist 2" and other novel nicotinic acetylcholine receptor (nAChR) agonists. The following sections provide summaries of quantitative data for reference compounds, detailed experimental methodologies, and visual representations of key pathways and workflows to guide your research and development efforts.

Introduction to nAChR Agonist Assays

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1] Their activation by agonists like acetylcholine or nicotine leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in membrane depolarization and the initiation of downstream signaling events.[2][3] The diverse family of nAChR subtypes represents a critical target for therapeutic intervention in a range of neurological disorders. The following protocols describe robust in vitro methods for identifying and characterizing novel nAChR agonists.

Data Presentation: Potency of Standard nAChR Ligands